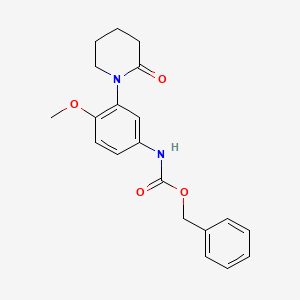

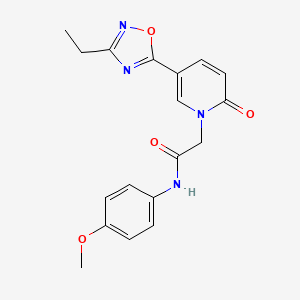

![molecular formula C17H19N5O3 B2644986 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034351-59-0](/img/structure/B2644986.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

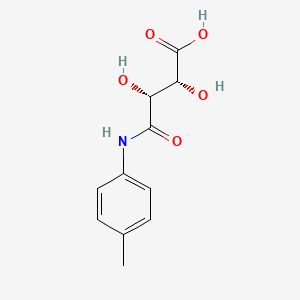

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s part of a series of compounds synthesized for potential antimicrobial and antiviral activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core . The molecular formula is C11H14N6O3 and the molecular weight is 278.2673 .Scientific Research Applications

Synthesis of Heterocyclic Compounds : Enaminones, including N-arylpyrazole-containing enaminones, are synthesized as key intermediates in the production of various heterocyclic compounds such as substituted pyrazoles, pyrazolylisoxazoles, and triazolo-pyrimidines. These compounds have shown potential in antitumor and antimicrobial activities (Riyadh, 2011) Molecules.

Formycin Analogs and Derivatives : The synthesis of 8-substituted and 3-methyl-8-substituted triazolo[4,3-a]-pyrazines as model molecules for an isomer of formyein and its derivatives has been explored, demonstrating the potential for creating a variety of molecular structures with potential pharmaceutical applications (Schneller & May, 1978) Journal of Heterocyclic Chemistry.

Antibacterial and Antifungal Activities : A series of pyrazoline derivatives, including triazolo[3,4-c][1,2,4]triazino derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacterial strains and fungi, indicating their potential use in treating infectious diseases (Hassan, 2013) Molecules.

Anticancer and Antimicrobial Properties : Studies on [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating antipyrin moieties have shown these compounds to have anticancer and antimicrobial activities, suggesting their potential in medical treatments (Riyadh et al., 2013) Monatshefte für Chemie - Chemical Monthly.

Metabolism Studies : The compound 3-acetamido-6-methyl-8-n-propyl-s-triazolo[4,3-a]pyrazine, a phosphodiesterase inhibitor, has been studied for its metabolism in animals, providing insights into its distribution, metabolism, and excretion, which are crucial for understanding its pharmacokinetics (Case et al., 1972) Xenobiotica.

Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and studied for their antioxidant activity, highlighting the potential of these compounds in combating oxidative stress-related diseases (Chkirate et al., 2019) Journal of Inorganic Biochemistry.

Future Directions

properties

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-11(2)12-3-5-13(6-4-12)25-10-15(23)19-9-14-20-21-16-17(24)18-7-8-22(14)16/h3-8,11H,9-10H2,1-2H3,(H,18,24)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRSJDDECUHXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

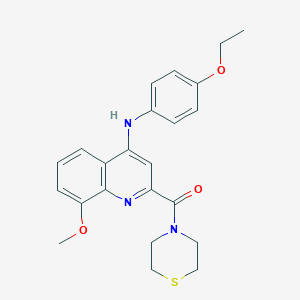

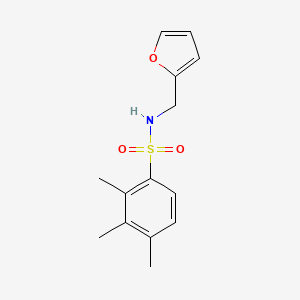

![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)

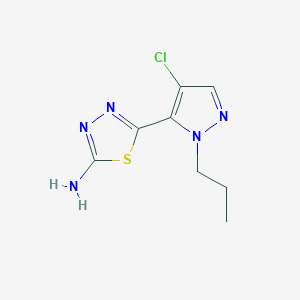

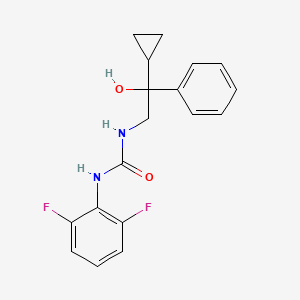

![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)

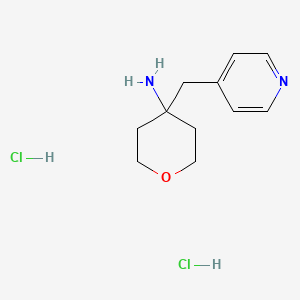

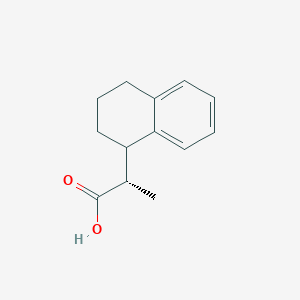

![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)

![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)

![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)